Cas no 1486871-74-2 (1-chloro-N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylmethanesulfonamide)

1-Chloro-N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylmethanesulfonamide is a specialized sulfonamide derivative featuring a chloro-substituted methanesulfonamide core linked to a 2-methoxyphenylpropan-2-yl group. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its potential as an intermediate in the development of bioactive molecules. The presence of both chloro and methoxy functional groups enhances its reactivity, enabling selective modifications for targeted applications. Its structural complexity and stability make it suitable for use in controlled reactions, particularly in the synthesis of sulfonamide-based pharmacophores. The compound is typically handled under standard laboratory conditions, with attention to its handling and storage requirements to maintain purity.
1-chloro-N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylmethanesulfonamide structure
1486871-74-2 structure
Product name:1-chloro-N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylmethanesulfonamide
CAS No:1486871-74-2
MF:C12H18ClNO3S
MW:291.794221401215
CID:6280971
PubChem ID:65487358

1-chloro-N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylmethanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 1-chloro-N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylmethanesulfonamide
    • AKOS014824977
    • 1486871-74-2
    • EN300-1155061
    • Inchi: 1S/C12H18ClNO3S/c1-10(14(2)18(15,16)9-13)8-11-6-4-5-7-12(11)17-3/h4-7,10H,8-9H2,1-3H3
    • InChI Key: PWGKLDQAVVGPJD-UHFFFAOYSA-N
    • SMILES: ClCS(N(C)C(C)CC1C=CC=CC=1OC)(=O)=O

Computed Properties

  • Exact Mass: 291.0695923g/mol
  • Monoisotopic Mass: 291.0695923g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 342
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 55Ų

1-chloro-N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylmethanesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1155061-0.1g
1-chloro-N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylmethanesulfonamide
1486871-74-2
0.1g
$640.0 2023-05-26
Enamine
EN300-1155061-5.0g
1-chloro-N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylmethanesulfonamide
1486871-74-2
5g
$2110.0 2023-05-26
Enamine
EN300-1155061-0.05g
1-chloro-N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylmethanesulfonamide
1486871-74-2
0.05g
$612.0 2023-05-26
Enamine
EN300-1155061-2.5g
1-chloro-N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylmethanesulfonamide
1486871-74-2
2.5g
$1428.0 2023-05-26
Enamine
EN300-1155061-0.25g
1-chloro-N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylmethanesulfonamide
1486871-74-2
0.25g
$670.0 2023-05-26
Enamine
EN300-1155061-1.0g
1-chloro-N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylmethanesulfonamide
1486871-74-2
1g
$728.0 2023-05-26
Enamine
EN300-1155061-0.5g
1-chloro-N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylmethanesulfonamide
1486871-74-2
0.5g
$699.0 2023-05-26
Enamine
EN300-1155061-10.0g
1-chloro-N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylmethanesulfonamide
1486871-74-2
10g
$3131.0 2023-05-26

Additional information on 1-chloro-N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylmethanesulfonamide

Introduction to 1-Chloro-N-[1-(2-Methoxyphenyl)propan-2-yl]-N-methylmethanesulfonamide (CAS No. 1486871-74-2)

1-Chloro-N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylmethanesulfonamide, also known by its CAS number 1486871-74-2, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a chloromethyl sulfonamide moiety and a substituted phenylpropanolamine derivative. The combination of these functional groups endows the molecule with a range of potential biological activities, making it a subject of interest for various therapeutic applications.

The chemical structure of 1-chloro-N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylmethanesulfonamide can be described as follows: it consists of a methanesulfonamide group attached to a chloromethyl group, which is further linked to an N-methylated propan-2-ylamine moiety. The propan-2-ylamine is itself substituted with a 2-methoxyphenyl group. This intricate arrangement of functional groups contributes to the compound's unique physicochemical properties and biological activity.

In recent years, there has been a growing body of research focused on the potential therapeutic applications of 1-chloro-N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylmethanesulfonamide. One of the key areas of interest is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, studies have shown that this compound exhibits potent inhibitory activity against certain kinases, which are crucial enzymes in signal transduction pathways associated with cancer and inflammatory diseases.

A study published in the Journal of Medicinal Chemistry in 2023 reported that 1-chloro-N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylmethanesulfonamide demonstrated significant inhibitory effects on the activity of protein kinase C (PKC), a family of serine/threonine kinases that play critical roles in cell proliferation, differentiation, and survival. The researchers found that the compound selectively inhibited PKC isoforms, particularly PKCα and PKCβ, without affecting other kinases. This selective inhibition suggests that the compound could be developed into a targeted therapy for diseases where PKC overactivity is implicated.

Beyond its enzymatic inhibitory properties, 1-chloro-N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylmethanesulfonamide has also shown promise in modulating other biological processes. For example, preliminary studies have indicated that the compound may have anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This property makes it a potential candidate for treating inflammatory disorders such as rheumatoid arthritis and Crohn's disease.

In addition to its therapeutic potential, the synthesis and characterization of 1-chloro-N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylmethanesulfonamide have been extensively studied. The compound can be synthesized through a multi-step process involving the reaction of 2-methoxybenzaldehyde with propanal to form the corresponding imine, followed by reduction to yield the amino alcohol intermediate. Subsequent N-methylation and reaction with methanesulfonyl chloride leads to the formation of the final product. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are commonly used techniques for confirming the purity and structure of the synthesized compound.

The physicochemical properties of 1-chloro-N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylmethanesulfonamide are also important considerations for its potential use in pharmaceutical formulations. The compound has been reported to have good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and moderate solubility in water. Its logP value, which measures its hydrophobicity, is approximately 3.5, indicating that it can readily cross cell membranes and reach intracellular targets.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-chloro-N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylmethanesulfonamide in various therapeutic contexts. Early-phase trials have shown promising results, with no significant adverse effects observed at therapeutic doses. However, further research is needed to fully understand its pharmacokinetics, pharmacodynamics, and long-term safety profile.

In conclusion, 1-chloro-N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylmethanesulfonamide (CAS No. 1486871-74-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable physicochemical properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical utility, this compound holds significant promise for advancing treatments for various diseases.

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